molecular formula C19H19F3N2O B13575510 N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide

N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B13575510
M. Wt: 348.4 g/mol
InChI Key: HASWXPLKOTWWLU-UHFFFAOYSA-N
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Description

N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidine ring attached to a phenyl group, which is further connected to an acetamide moiety with a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-N-(pyrrolidin-1-yl)benzamide with 3-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the acetamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl rings, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(pyrrolidin-1-yl)phenyl]acetamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-[2-(pyrrolidin-1-yl)phenyl]-2-phenylacetamide:

Uniqueness

The presence of the trifluoromethyl group in N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications compared to similar compounds.

Properties

Molecular Formula

C19H19F3N2O

Molecular Weight

348.4 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H19F3N2O/c20-19(21,22)15-7-5-6-14(12-15)13-18(25)23-16-8-1-2-9-17(16)24-10-3-4-11-24/h1-2,5-9,12H,3-4,10-11,13H2,(H,23,25)

InChI Key

HASWXPLKOTWWLU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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